methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate
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Overview
Description
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: Chlorine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced through oximation reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for developing new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate would depend on its specific application. For example, in medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-methoxyimino)acetate
- Methyl (2E)-2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate
- Methyl (2E)-2-[3-chloro-5-(difluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate
Uniqueness
The uniqueness of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate lies in its specific combination of substituents, which can impart unique chemical and biological properties. For example, the trifluoromethyl group can enhance metabolic stability and bioavailability, while the hydroxyimino group can participate in hydrogen bonding interactions.
Properties
Molecular Formula |
C9H6ClF3N2O3 |
---|---|
Molecular Weight |
282.60 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-18-8(16)7(15-17)6-5(10)2-4(3-14-6)9(11,12)13/h2-3,17H,1H3/b15-7- |
InChI Key |
XUPNLVIURBIAIE-CHHVJCJISA-N |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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